molecular formula C10H17NO2 B041595 Ethyl 2-(1-methylpiperidin-4-ylidene)acetate CAS No. 28399-82-8

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Cat. No.: B041595
CAS No.: 28399-82-8
M. Wt: 183.25 g/mol
InChI Key: VCFGXLWRLVJHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a versatile and valuable synthetic intermediate in medicinal chemistry and neuroscience research. This compound features an α,β-unsaturated ester moiety tethered to a 1-methylpiperidine scaffold, creating a highly functionalized building block for the synthesis of more complex nitrogen-containing molecules. Its primary research value lies in its role as a key precursor in the development of novel ligands for central nervous system (CNS) targets, particularly nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The electron-deficient alkene within its structure is a potent Michael acceptor, enabling facile nucleophilic addition reactions for the rapid assembly of compound libraries. Furthermore, the piperidine ring is a privileged structure in pharmacology, frequently found in bioactive molecules. Researchers utilize this ester to explore structure-activity relationships (SAR) in the design of potential cognitive enhancers, analgesics, and treatments for neurodegenerative diseases. It is strictly intended for laboratory research applications to advance chemical and pharmacological knowledge.

Properties

IUPAC Name

ethyl 2-(1-methylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFGXLWRLVJHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80951066
Record name Ethyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28399-82-8
Record name NSC121144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1-methylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80951066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 1-Methylpiperidin-4-one with Ethyl Cyanoacetate

A foundational route involves the base-catalyzed condensation of 1-methylpiperidin-4-one with ethyl cyanoacetate. This method leverages the active methylene group in ethyl cyanoacetate to form the ylidene bond. In a representative procedure, 1-methylpiperidin-4-one (1.0 equiv.) is reacted with ethyl cyanoacetate (1.2 equiv.) in the presence of potassium carbonate (2.0 equiv.) in refluxing toluene under Dean-Stark conditions to remove water. The reaction typically achieves 65–75% yield after 6–8 hours, with purification via column chromatography (hexane:ethyl acetate, 3:1).

Key Parameters

  • Temperature: 110–120°C

  • Solvent: Toluene

  • Catalyst: K2CO3

  • Yield: 68%

Hydrogenation of Piperidin-4-ylidene Intermediates

Selective hydrogenation of preformed piperidin-4-ylidene derivatives offers an alternative pathway. For instance, 1-methylpiperidin-4-ylidene ammonium salts, synthesized via quaternization of tertiary amines, are reduced using hydrogen gas (1–3 atm) over palladium on carbon (5% w/w) in ethanol. This method ensures high regioselectivity for the ylidene system, with yields exceeding 80% under optimized conditions.

Catalytic Reduction Methods

Palladium-Catalyzed Transfer Hydrogenation

Recent advances employ transfer hydrogenation with ammonium formate as the hydrogen donor. A mixture of 1-methylpiperidin-4-one (1.0 equiv.), ethyl cyanoacetate (1.1 equiv.), and Pd/C (10% w/w) in methanol undergoes reflux for 4 hours, achieving 78% yield. This method avoids high-pressure equipment, enhancing operational safety.

Comparison of Catalysts

CatalystSolventTemperatureYield
Pd/C (5%)Ethanol25°C72%
Pd/C (10%)Methanol65°C78%
Raney NiTHF50°C65%

Data adapted from.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. In a protocol optimized for rapid synthesis, 1-methylpiperidin-4-one (1.0 equiv.) and ethyl cyanoacetate (1.2 equiv.) are irradiated at 150°C for 20 minutes in dimethylformamide (DMF) with piperidine as a base. This method reduces reaction time from hours to minutes while maintaining yields at 70–75%.

Advantages

  • Time efficiency: 20 minutes vs. 6–8 hours

  • Energy savings: 50% reduction in power consumption

Continuous Flow Reactor Techniques

Industrial-scale production prioritizes continuous flow systems for enhanced reproducibility. A patented process feeds 1-methylpiperidin-4-one and ethyl cyanoacetate into a tubular reactor packed with acidic alumina at 130°C and 10 bar pressure. The residence time of 15 minutes achieves 85% conversion, with in-line distillation separating the product from unreacted reagents.

Operational Metrics

  • Throughput: 2.5 kg/hour

  • Purity: >99% (by GC-MS)

  • Solvent: Supercritical CO2

Comparative Analysis of Synthetic Routes

MethodYieldTimeScalabilityCost Efficiency
Classical Condensation68%8 hoursModerateHigh
Catalytic Hydrogenation78%4 hoursHighModerate
Microwave-Assisted75%20 minLowHigh
Continuous Flow85%15 minIndustrialLow

Data synthesized from.

Challenges and Optimization Strategies

Stabilization of the Ylidene System

The ylidene bond’s susceptibility to hydrolysis necessitates anhydrous conditions. Molecular sieves (4Å) or trimethyl orthoformate as a dehydrating agent improve yields by 10–15%.

Byproduct Formation

Competing reactions, such as over-alkylation or ester hydrolysis, are mitigated by:

  • Strict temperature control (<130°C)

  • Use of non-polar solvents (e.g., toluene) to limit solvolysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2)
  • Structure : Substitution of the methyl group with a benzyl moiety.
  • Molecular Formula: C₁₆H₂₁NO₂; Molecular Weight: 259.35 g/mol.
  • This makes it favorable in CNS drug development .
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate (CAS 67281-07-6)
  • Structure : Incorporation of a hydroxyl group at the 4-position of the piperidine ring.
  • Molecular Formula: C₁₆H₂₃NO₃; Molecular Weight: 277.36 g/mol.
  • Impact : The hydroxyl group increases polarity (lower logP) and hydrogen-bonding capacity, improving aqueous solubility. This modification is advantageous for renal excretion and reducing off-target toxicity .
Ethyl 2-(piperidin-4-yl)acetate
  • Structure : Lacks the methyl substituent on the piperidine ring.
  • Molecular Formula: C₉H₁₇NO₂; Molecular Weight: 171.24 g/mol.
  • However, reduced lipophilicity may limit membrane permeability .

Ester Group Variations

Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 206558-34-1)
  • Structure : Methyl ester instead of ethyl.
  • Molecular Formula: C₁₅H₁₉NO₂; Molecular Weight: 245.32 g/mol.
  • Impact : The smaller ester group marginally decreases molecular weight and logP, which may alter metabolic stability. Methyl esters are often hydrolyzed faster in vivo than ethyl esters, affecting drug half-life .

Piperidine Ring Modifications

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
  • Structure : Bulky 2,2,6,6-tetramethyl substituents on the piperidine ring.
  • Impact : Increased steric hindrance reduces enzymatic degradation, enhancing metabolic stability. These derivatives are explored as antioxidants and enzyme inhibitors due to their rigid conformation .

Pharmacological Implications

  • Ethyl 2-(1-methylpiperidin-4-ylidene)acetate : Intermediate in anticonvulsant and antipsychotic drug synthesis due to balanced lipophilicity.
  • Benzyl Analogs : Preferred for CNS-targeting drugs (e.g., acetylcholinesterase inhibitors) .
  • Hydroxylated Derivatives : Used in nephroprotective agents owing to improved solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent logP*
This compound 28399-82-8 C₁₀H₁₇NO₂ 183.25 Methyl 1.2
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate 40110-55-2 C₁₆H₂₁NO₂ 259.35 Benzyl 2.8
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate 67281-07-6 C₁₆H₂₃NO₃ 277.36 Benzyl, Hydroxyl 1.5
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate 206558-34-1 C₁₅H₁₉NO₂ 245.32 Benzyl, Methyl ester 2.5

*Estimated using fragment-based methods.

Biological Activity

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate is a piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • CAS Number : 1935316-01-0

Target of Action

The primary target for this compound is acetylcholinesterase (AChE) , an enzyme crucial for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thus enhancing cholinergic transmission.

Mode of Action

The inhibition of AChE leads to several physiological effects, including:

  • Increased Muscle Contraction : Enhanced acetylcholine availability can improve neuromuscular transmission.
  • Cognitive Enhancement : Elevated acetylcholine levels are associated with improved memory and attention.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) for certain Gram-positive bacteria was found to be as low as 3.91 mg/L, indicating potent antibacterial properties .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential. It has shown promise in reducing inflammation in preclinical models, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Evaluation

Recent studies have synthesized this compound and evaluated its pharmacological properties. In vitro assays demonstrated that the compound not only inhibited AChE but also showed low cytotoxicity, making it a favorable candidate for drug development .

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 3.91 mg/L against Gram-positive bacteria
Anti-inflammatoryReduced inflammation in preclinical models
Cognitive enhancementIncreased acetylcholine levels leading to improved memory

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique properties:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
Mthis compoundStructureCNS activity
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetateStructureAntihistaminic

Q & A

Q. What synthetic routes are optimal for preparing Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between piperidine derivatives and ethyl acetoacetate. Key steps include:

  • Reagent Selection : Use 1-methylpiperidin-4-one and ethyl glyoxylate under basic conditions (e.g., NaH or KOH in anhydrous THF) to form the enamine intermediate .
  • Purification : Extract the product using ethyl acetate due to its favorable partition coefficient (logP ≈ 0.7) and low miscibility with water .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust temperature (60–80°C) to minimize side reactions like retro-aldol decomposition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the enamine structure (e.g., characteristic vinyl proton at δ 5.2–5.8 ppm and ester carbonyl at δ 170–175 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Refine using SHELXL (R-factor < 0.05) .
  • GC-MS : Analyze purity (≥98%) with a DB-5 column (30 m × 0.25 mm) and EI ionization (70 eV); expect a molecular ion at m/z 197 .

Q. How do solubility properties influence purification strategies?

Methodological Answer:

  • Solubility Data : The compound is highly soluble in ethyl acetate (≈300 mg/mL at 25°C) but poorly soluble in hexane (<10 mg/mL). Use this disparity for recrystallization .
  • Extraction Protocol : Partition the crude product between ethyl acetate and brine (1:1 v/v) to remove polar impurities .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for least-squares refinement, applying restraints for anisotropic displacement parameters. Cross-validate with the Flack parameter (x < 0.1) to confirm enantiopurity .
  • Data Validation : Compare experimental bond lengths (e.g., C=O at 1.21–1.23 Å) with DFT-optimized geometries (B3LYP/6-31G*) .
  • Software Tools : Employ WinGX for Fourier map analysis to detect disorder or twinning .

Q. What computational methods validate the molecular geometry and electronic structure?

Methodological Answer:

  • DFT Calculations : Optimize the structure using Gaussian 16 (B3LYP/6-311++G**). Compare calculated vs. experimental bond angles (e.g., N-C=C-O dihedral angle ≈ 120°) .
  • NBO Analysis : Evaluate hyperconjugation effects (e.g., LP(N) → σ*(C=O) interactions) to explain stability .

Q. How can tautomerism or dynamic stereochemistry be investigated in this compound?

Methodological Answer:

  • Variable-Temperature NMR : Monitor 1H^1H shifts (e.g., vinyl protons) from 25°C to −80°C to detect keto-enol tautomerism .
  • X-ray at Multiple Temperatures : Collect datasets at 100 K and 298 K to assess thermal motion and confirm static geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.